molecular formula C9H10O B2546902 (S)-(+)-1-Indanol CAS No. 25501-32-0

(S)-(+)-1-Indanol

Cat. No. B2546902
Key on ui cas rn: 25501-32-0
M. Wt: 134.178
InChI Key: YIAPLDFPUUJILH-VIFPVBQESA-N
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Patent
US05414173

Procedure details

To a 25 ml one-neck round bottom flask are added 1-indanol (10 g, 75 mmol) and aluminum phosphate (ALPO4, 1.0 g, 8.2 mmol). The contents of the flask are heated under partial vacuum (5-10 mm Hg) to distill over indene and water. The water is removed by pipette, with the last traces being removed by drying over anhydrous magnesium sulfate to give indene (8 g) in an isolated yield of 92 mole percent.
Quantity
10 g
Type
reactant
Reaction Step One
Name
aluminum phosphate
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1(O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.P([O-])([O-])([O-])=O.[Al+3]>>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)O
Name
aluminum phosphate
Quantity
1 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask are heated under partial vacuum (5-10 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
to distill over indene and water
CUSTOM
Type
CUSTOM
Details
The water is removed by pipette, with the last traces
CUSTOM
Type
CUSTOM
Details
being removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
C1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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